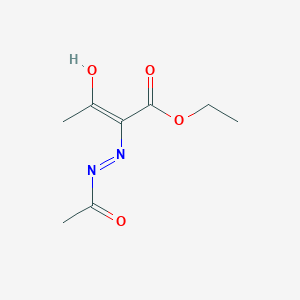
ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an acetyldiazenyl group and a hydroxybutenoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetyldiazenyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetyldiazenyl group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate.
Reduction: Formation of ethyl (E)-2-(amino)-3-hydroxybut-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The acetyldiazenyl group can undergo biotransformation to release reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The hydroxybutenoate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the acetyldiazenyl group and has different reactivity.
Ethyl (E)-2-(diazenyl)-3-hydroxybut-2-enoate: Similar structure but without the acetyl group, leading to different chemical properties.
Ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate: An oxidized form with distinct reactivity.
Propiedades
Fórmula molecular |
C8H12N2O4 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H12N2O4/c1-4-14-8(13)7(5(2)11)10-9-6(3)12/h11H,4H2,1-3H3/b7-5+,10-9? |
Clave InChI |
CWQCTZZSFDBDKD-VXPPUNLPSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\O)/N=NC(=O)C |
SMILES canónico |
CCOC(=O)C(=C(C)O)N=NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















